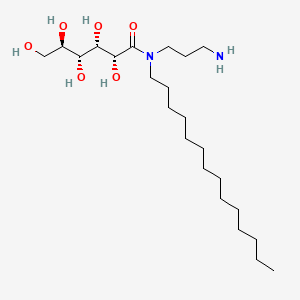
Ethyl 2-allyl-2-cyano-3-methylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-allyl-2-cyano-3-methylhexanoate is an organic compound with the molecular formula C13H21NO2 and a molecular weight of 223.31 g/mol . This compound is known for its unique structure, which includes an ethyl ester group, an allyl group, a cyano group, and a methyl group attached to a hexanoate backbone . It is used in various chemical and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-allyl-2-cyano-3-methylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of 2-allyl-2-cyano-3-methylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically occurs under reflux conditions, with the removal of water to drive the esterification process to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-allyl-2-cyano-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Amines.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-allyl-2-cyano-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-allyl-2-cyano-3-methylhexanoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the allyl group can participate in nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-cyano-3-methyl-2-propenoate: Similar structure but lacks the allyl group.
Ethyl 2-cyano-3-methylbutanoate: Similar structure but lacks the allyl group and has a different carbon backbone.
Ethyl 2-allyl-2-cyano-3-methylpentanoate: Similar structure but has a different carbon backbone.
Uniqueness
Ethyl 2-allyl-2-cyano-3-methylhexanoate is unique due to the presence of both an allyl group and a cyano group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .
Eigenschaften
CAS-Nummer |
33422-23-0 |
|---|---|
Molekularformel |
C13H21NO2 |
Molekulargewicht |
223.31 g/mol |
IUPAC-Name |
ethyl 2-cyano-3-methyl-2-prop-2-enylhexanoate |
InChI |
InChI=1S/C13H21NO2/c1-5-8-11(4)13(10-14,9-6-2)12(15)16-7-3/h6,11H,2,5,7-9H2,1,3-4H3 |
InChI-Schlüssel |
UKTWPGDYTUPYNF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(CC=C)(C#N)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,7,7-Trimethylbicyclo[2.2.1]hept-2-EN-2-YL)pyridine](/img/structure/B12667381.png)









![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)



